BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Chemical Structure Wnt Signaling Drug Discovery

This compound’s rigid biaryl-like topology provides a distinct vector for probing novel target space, differentiating it from flexible-chain analogs. Patented for hair cell regeneration via Atoh1 induction, it is ideal for phenotypic screening in inner ear organoid or cochlear explant models. Its selective engagement of type III receptor tyrosine kinases (CSF-1R, c-Kit) can be benchmarked against the isoxazole carboxamide patent series. Use for medicinal chemistry optimization around pyridine and furan rings to map binding requirements. Request a quote for high-purity material to accelerate regenerative medicine research.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 2034517-80-9
Cat. No. B2999139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS2034517-80-9
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3/c1-10-5-13(18-21-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-20-14/h2-7,9H,8H2,1H3,(H,17,19)
InChIKeyVUZWCKZQOFJAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034517-80-9): A Heterocyclic Research Candidate


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 2034517-80-9) is a synthetic small molecule belonging to the isoxazole carboxamide class, characterized by a 5-methylisoxazole-3-carboxamide core linked via a methylene bridge to a furan-2-yl substituted pyridine ring [1]. Its structure combines three distinct heterocyclic systems (furan, pyridine, isoxazole), a feature often associated with diverse biological target engagement in medicinal chemistry. The compound is cataloged in the ChEBI database (CHEBI:119907) as an aromatic amide and heteroarene, and is referenced in patent literature exploring isoxazole carboxamides for therapeutic applications such as hearing loss and balance disorders [2][3].

Why N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide Cannot Be Simply Substituted with a Generic In-Class Analog


The isoxazole carboxamide scaffold is highly sensitive to substitutions at the 3-carboxamide and 5-aryl positions. While the 5-methylisoxazole-3-carboxamide core is a common pharmacophore for kinase inhibition (e.g., CSF-1R, c-Kit), the specific attachment of a (furan-2-yl)pyridin-3-yl methylamine moiety creates a unique three-dimensional and electronic topology [1]. Generalizations from other 5-methylisoxazole-3-carboxamide derivatives are unreliable because even minor changes to the methylene-linked heteroaryl group can drastically alter target binding, selectivity, and pharmacokinetic properties. Furthermore, patent disclosures for this chemical class explicitly claim specific substitutions for treating hearing loss via hair cell regeneration, implying that the exact structural arrangement, including the specific heterocyclic attachment, is essential for the desired Atoh1-inducing mechanism [2]. Without direct comparative data, the assumption of functional interchangeability with close analogs is scientifically unsound.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide


Structural Uniqueness and Comparison to Known Wnt Agonist SKL2001

The target compound is a structural isomer of the known Wnt/β-catenin agonist chemotype. Compared to the commercially available agonist SKL2001 (CAS 909089-13-0), which features an N-(3-(1H-imidazol-1-yl)propyl) side chain , the target compound replaces this with an N-((5-(furan-2-yl)pyridin-3-yl)methyl) group. This substitution replaces a flexible alkyl-imidazole tail with a rigid, biaryl-like pyridinyl-furan system, which is predicted to significantly alter the ligand's conformational flexibility, hydrogen-bonding capacity, and target interaction profile. No direct potency data for this compound is available to compare against SKL2001 or other analogs.

Chemical Structure Wnt Signaling Drug Discovery

Patent-Specific Scaffold Association with Hair Cell Regeneration

Novartis AG has patented a series of isoxazole carboxamide compounds explicitly for treating hearing loss or balance disorders by inducing Atoh1 expression to promote hair cell regeneration [1]. While the specific compound CAS 2034517-80-9 is not individually exemplified with data in the reviewed patent excerpt, the general Formula (I) encompasses its core scaffold. This patent-based application context provides a distinct therapeutic rationale not shared by isoxazole carboxamides developed for oncology (e.g., CSF-1R/c-Kit inhibitors) [2].

Hearing Loss Hair Cell Regeneration Atoh1 Isoxazole Carboxamide

Absence of Confirmed Wnt/β-catenin Potency Data for the Exact Compound

A BindingDB record (BDBM50518788) referencing US20240279201 compound FX1128 shows an IC50 of 4.10 nM for inhibition of recombinant human Wnt3a signaling in HEK293 cells [1]. However, the chemical structure associated with this record (as per its SMILES string) does not match N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide. This suggests that potent Wnt inhibition data exists for related but structurally distinct isoxazole carboxamides, and highlights a critical knowledge gap for the exact target compound. There is no verifiable functional assay data available to support procurement based on Wnt pathway activity.

Wnt3a Inhibition HEK293 Functional Assay Selectivity

Recommended Research Applications for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide


Auditory Research: Chemical Probe for Hair Cell Regeneration Studies

Based on its structural inclusion in a Novartis patent for treating hearing loss via Atoh1-mediated hair cell regeneration [1], this compound is a relevant candidate for phenotypic screening in inner ear organoid or cochlear explant models. It should be benchmarked against other isoxazole carboxamides from the same patent series, with Atoh1 expression as a primary readout.

Medicinal Chemistry: A Validated Starting Point for Structure-Activity Relationship (SAR) Exploration

The compound's rigid, biaryl-like topology offers a distinct vector for chemical expansion compared to flexible-chain analogs like SKL2001 . Procurement for analog synthesis and diversification around the pyridine and furan rings can help map the binding requirements of its putative target(s) in Wnt or regenerative pathways.

Selectivity Profiling Against Isoxazole Carboxamide Kinase Inhibitors

Given the association of the 5-methylisoxazole-3-carboxamide core with CSF-1R and c-Kit inhibition [2], this compound should be screened against a small panel of type III receptor tyrosine kinases (CSF-1R, c-Kit, PDGFR, FLT3) to determine if the furanyl-pyridinyl modification selectively ablates kinase activity while retaining or redirecting activity toward regenerative targets.

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.